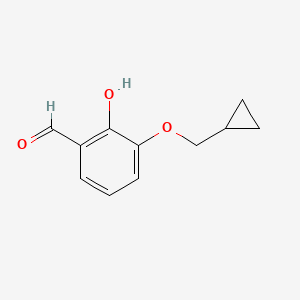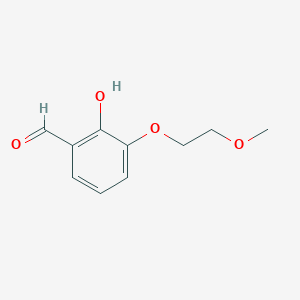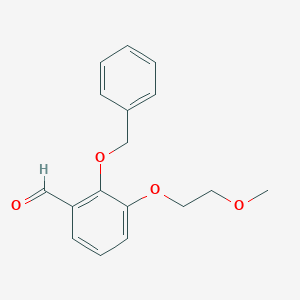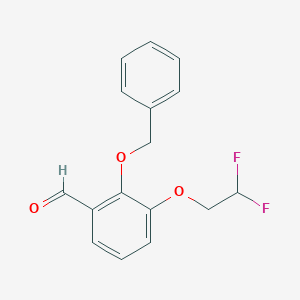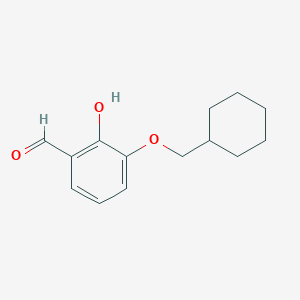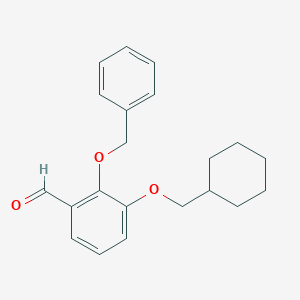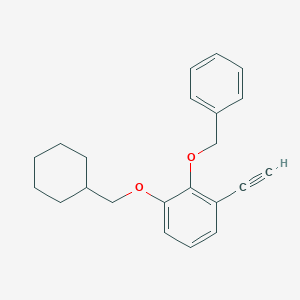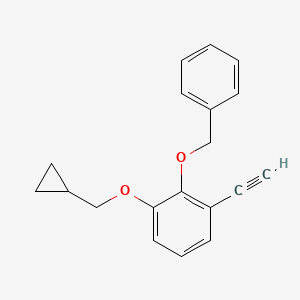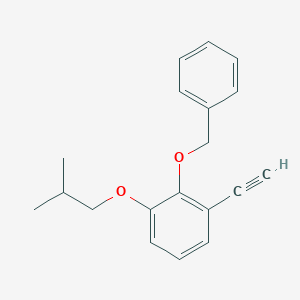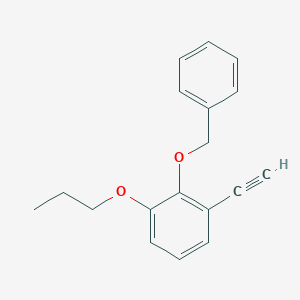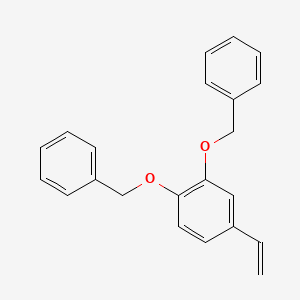
3,4-Bis(benzyloxy)styrene
Descripción general
Descripción
3,4-Bis(benzyloxy)styrene is a useful research compound. Its molecular formula is C22H20O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Bis(benzyloxy)styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(benzyloxy)styrene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization Initiators and Mechanisms : Various compounds, including bromine-containing peroxides and bis(t-butyldioxy)alkanes, have been studied for their effectiveness in initiating the polymerization of styrene, a process integral to creating polystyrene-based materials (Bevington, Toole, & Trossarelli, 1959); (Watanabe, Ishigaki, Okada, & Suyama, 1991).
Improving Polymer Composites : Functionalized polystyrene, such as in-chain multi-functionalized polystyrene, enhances the dispersity of carbon black in polymer composites, highlighting a method to improve the performance of these materials (Wu, Wang, Wang, Shen, & Li, 2013).
Synthesis of Specialized Polymers : Telechelic polystyrene with arylseleno groups and benzoxazine-functionalized polystyrene macromonomers demonstrate the potential for creating specialized polymers with unique properties for various industrial applications (Kwon et al., 1998); (Kiskan, Colak, Muftuoglu, Cianga, & Yagcı, 2005).
Catalysis and Chemical Reactions : Studies have explored the use of catalyst systems in the hydroesterification of styrene, highlighting the efficiency and selectivity of these processes (Ooka, Inoue, Itsuno, & Tanaka, 2005).
Surface Protection and Stability : The incorporation of antioxidants in styrene copolymers can protect against photo-oxidation, a significant advancement in prolonging the life of these materials (Bottino, Pollicino, Recca, Pawson, Short, & Clark, 1991).
Optical and Electronic Materials : Novel polymer formulations, such as trifluoromethyl substituted styrene polymers, demonstrate high transparency and thermal stability, making them candidates for optical materials (Teng, Lou, Koike, Koike, & Okamoto, 2011).
Liquid Crystal Polymers : Mesogen-jacketed liquid crystalline polymers containing unique structures like oxadiazole units are explored for applications in electronics, pharmaceuticals, and biosensors, showcasing the versatility of styrene derivatives in advanced material science (Chai et al., 2007).
Propiedades
IUPAC Name |
4-ethenyl-1,2-bis(phenylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h2-15H,1,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIBQUNZQUOOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((4-Vinyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




